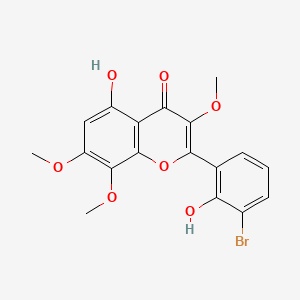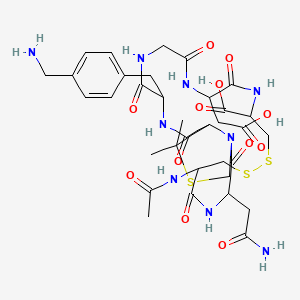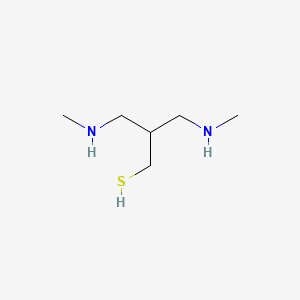
(2E,4E)-1-(2,4,5-trihydroxy-3,6-dimethylphenyl)hexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4E)-1-(2,4,5-trihydroxy-3,6-dimethylphenyl)hexa-2,4-dien-1-one is a benzenetriol compound with the IUPAC name this compound . It belongs to the family of sorbicillinoids, which are hexaketide metabolites derived from fungi . These compounds are known for their diverse biological activities, including cytotoxic, antioxidant, antiviral, and antimicrobial properties .
Preparation Methods
(2E,4E)-1-(2,4,5-trihydroxy-3,6-dimethylphenyl)hexa-2,4-dien-1-one is typically isolated from the fungus Penicillium notatum . The synthetic route involves the cultivation of the fungus in a suitable medium, followed by extraction and purification processes. The compound is obtained as a yellow solid with a molecular weight of 248 (C14H16O4) . The 1H NMR spectrum of this compound displays four sp2 protons between δ 7.00 - 6.20, which are assigned to a (E,E)-hexa-2,4-dien-1-one system .
Chemical Reactions Analysis
(2E,4E)-1-(2,4,5-trihydroxy-3,6-dimethylphenyl)hexa-2,4-dien-1-one undergoes various chemical reactions, including oxidation and dimerization. The oxidation of this compound can lead to the formation of sorrentanone, a benzoquinone structure . The compound can also participate in Diels-Alder reactions, forming dimeric products such as bisorbicillinol . Common reagents used in these reactions include oxidizing agents and dienophiles . The major products formed from these reactions are typically more complex sorbicillinoid derivatives .
Scientific Research Applications
(2E,4E)-1-(2,4,5-trihydroxy-3,6-dimethylphenyl)hexa-2,4-dien-1-one has several scientific research applications due to its biological activities. It has been studied for its cytotoxic properties, making it a potential candidate for developing anticancer agents . Its antioxidant and antimicrobial activities also make it valuable in pharmaceutical and agrochemical research . Additionally, this compound has been investigated for its potential use as a pigment and food colorant .
Mechanism of Action
The mechanism of action of (2E,4E)-1-(2,4,5-trihydroxy-3,6-dimethylphenyl)hexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. Its cytotoxic effects are believed to be due to its ability to induce oxidative stress in cells, leading to cell death . The compound’s antimicrobial activity is thought to result from its ability to disrupt microbial cell membranes . Further research is needed to fully elucidate the molecular targets and pathways involved in its biological activities .
Comparison with Similar Compounds
(2E,4E)-1-(2,4,5-trihydroxy-3,6-dimethylphenyl)hexa-2,4-dien-1-one is structurally similar to other sorbicillinoids, such as Sohirnone A and Sohirnone C . These compounds share the same basic skeleton but differ in the number and position of hydroxyl groups on the phenyl ring . This compound is unique due to its specific arrangement of hydroxyl groups and its ability to form specific dimeric products through Diels-Alder reactions . Other similar compounds include bisorbicillinol and rezishanones, which also belong to the sorbicillinoid family .
Properties
Molecular Formula |
C14H16O4 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
(2E,4E)-1-(2,4,5-trihydroxy-3,6-dimethylphenyl)hexa-2,4-dien-1-one |
InChI |
InChI=1S/C14H16O4/c1-4-5-6-7-10(15)11-8(2)13(17)14(18)9(3)12(11)16/h4-7,16-18H,1-3H3/b5-4+,7-6+ |
InChI Key |
HTOGTGFTMLQGFO-YTXTXJHMSA-N |
Isomeric SMILES |
C/C=C/C=C/C(=O)C1=C(C(=C(C(=C1O)C)O)O)C |
Canonical SMILES |
CC=CC=CC(=O)C1=C(C(=C(C(=C1O)C)O)O)C |
Synonyms |
4a,1-(2,4,5-trihydroxy-3,6-dimethylphenyl)hexa-2,4-dien-1-one sohirnone B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-cyclohexyl-6-[[2-methoxyethyl(methyl)amino]methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide](/img/structure/B1250409.png)



![(1S,2R,3S,4R,5S)-4-[2-chloro-6-[(3-chlorophenyl)methylamino]purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B1250415.png)






![5-(dimethoxymethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1250429.png)
